N-methyl-valyl-amiclenomycin
Description
Structure
3D Structure
Properties
CAS No. |
96717-69-0 |
|---|---|
Molecular Formula |
C16H27N3O3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(6S)-6-amino-8-(4-aminocyclohexa-2,5-dien-1-yl)-7-methyl-6-(methylamino)-5-oxooctanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-11(10-12-6-8-13(17)9-7-12)16(18,19-2)14(20)4-3-5-15(21)22/h6-9,11-13,19H,3-5,10,17-18H2,1-2H3,(H,21,22)/t11?,12?,13?,16-/m0/s1 |
InChI Key |
IYJXSJJCXYNKBU-NPQGJGQUSA-N |
SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Isomeric SMILES |
CC(CC1C=CC(C=C1)N)[C@](C(=O)CCCC(=O)O)(N)NC |
Canonical SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Synonyms |
BA 2 BA-2 N-methyl-valyl-amiclenomycin |
Origin of Product |
United States |
Biosynthetic Pathways of Amiclenomycin and Its Derivatives
Elucidation of Biosynthetic Precursors and Intermediates for Amiclenomycin (B1667051)
The core structure of amiclenomycin, an unusual amino-substituted 1,4-cyclohexadiene (B1204751) ring, is derived from primary metabolism. Analysis of the biosynthetic gene cluster responsible for producing amiclenomycin-containing peptides, known as stravidins, indicates that the pathway initiates from chorismic acid . nih.gov The initial steps of the biosynthesis are thought to parallel those involved in the formation of p-aminophenylalanine. nih.gov
However, a key distinction in the amiclenomycin pathway is a unique decarboxylation step that occurs while the ring is still in a non-aromatic state. This is followed by a one-carbon extension, which ultimately yields the characteristic cyclohexadiene warhead in its bioactive form. nih.gov This process contrasts with pathways where aromatization is an early step.
While amiclenomycin itself acts as an inhibitor of the biotin (B1667282) biosynthetic pathway, its own precursors are distinct from those of biotin. The biotin pathway, which is the target of amiclenomycin's action, utilizes precursors such as pimeloyl-CoA and L-alanine to produce intermediates like 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA) . nih.govnih.gov When amiclenomycin is present, it inhibits the conversion of KAPA to DAPA, leading to an accumulation of KAPA in affected bacteria. nih.gov
Enzymatic Steps and Catalytic Mechanisms in Amiclenomycin Biosynthesis
The enzymatic machinery for amiclenomycin biosynthesis is encoded within a specific gene cluster. While the catalytic mechanism of every enzyme in the pathway is not fully elucidated, analysis of the gene cluster has provided significant insights into the key transformations.
A critical part of the biosynthesis involves the modification of the amiclenomycin core. The stravidin gene cluster contains two genes, svnG and svnM, which are predicted to encode for GNAT N-acetyltransferases. These enzymes are proposed to be responsible for the N-acetylation of the amiclenomycin moiety, a protective modification that could shield the bioactive warhead and potentially serve as a self-resistance mechanism for the producing organism. nih.gov
The biosynthesis of related nucleoside antibiotics, such as amicetin (B1664860), provides a model for understanding the assembly logic. In amicetin synthesis, an amide bond is formed by a nonribosomal peptide synthetase (NRPS), AmiT, which notably lacks a condensation (C) domain. nih.gov It is proposed that a separate acyltransferase-like protein, AmiR, functions as a free-standing C domain to complete this step. nih.gov Similar modular enzymatic strategies are anticipated in the attachment of amino acids, such as valine in N-methyl-valyl-amiclenomycin, to the amiclenomycin core.
The primary mechanism of action for amiclenomycin is the potent inhibition of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA, a key enzyme in the biotin biosynthesis pathway. researchgate.netacs.org The cis-isomer of amiclenomycin, which is the natural configuration, acts as an irreversible inhibitor. researchgate.netnih.govresearchgate.net It forms a stable, aromatic adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the BioA enzyme, effectively halting its function. nih.govresearchgate.net This inactivation is a classic example of mechanism-based inhibition, where the enzyme processes the inhibitor to generate a reactive species that covalently modifies it. acs.orgresearchgate.net
Table 1: Key Enzymes and Proteins in the Biosynthesis and Action of Amiclenomycin and Related Compounds
| Enzyme/Protein | Proposed/Confirmed Function | Source Organism Context | Citation(s) |
|---|---|---|---|
| DAPA AT (BioA) | Target of amiclenomycin; a PLP-dependent aminotransferase in the biotin pathway that converts KAPA to DAPA. | Mycobacterium tuberculosis, E. coli | nih.govresearchgate.netacs.orgresearchgate.net |
| svnG | Putative GNAT N-acetyltransferase involved in the N-acetylation of the amiclenomycin warhead. | Streptomyces (Stravidin BGC) | nih.gov |
| svnM | Putative GNAT N-acetyltransferase involved in the N-acetylation of the amiclenomycin warhead. | Streptomyces (Stravidin BGC) | nih.gov |
| Streptavidin | Biotin-binding protein; genes are found flanking the stravidin BGC, acting synergistically with stravidins. | Streptomyces avidinii | nih.gov |
| AmiT | NRPS involved in amide bond formation in amicetin biosynthesis; lacks a condensation domain. | Streptomyces vinaceusdrappus | nih.gov |
| AmiR | Acyltransferase-like protein proposed to act as a free-standing condensation domain with AmiT. | Streptomyces vinaceusdrappus | nih.gov |
Genetic Basis of Amiclenomycin Production in Streptomyces Species
The genetic blueprint for amiclenomycin production is located within a dedicated biosynthetic gene cluster (BGC). The discovery of the BGC for stravidins (di- and tripeptides containing an amiclenomycin monomer) in Streptomyces species was a significant breakthrough. nih.gov This discovery was achieved using a "metabologenomics" platform that links identified metabolites to the genes responsible for their production. nih.gov
The stravidin BGC is notable for containing not only the genes required to synthesize the amiclenomycin warhead but also two streptavidin genes flanking the cluster. nih.gov This genetic linkage reflects the known synergistic antibacterial activity between the biotin-binding protein streptavidin and the stravidin peptides, which inhibit biotin biosynthesis. nih.gov
Analysis of the BGC revealed genes predicted to be involved in the entire biosynthetic pathway, from the initial precursor, chorismic acid, to the final modified peptides. nih.gov This includes genes for the unique decarboxylation and one-carbon extension steps that form the warhead, as well as the N-acetyltransferase genes (svnG and svnM) for its modification. nih.gov The presence of the complete biotin biosynthetic cassette (bioFABD) in all 33 strains found to harbor this gene cluster suggests that N-acetylation may serve as a protective mechanism to prevent the producing organism from inhibiting its own biotin synthesis. nih.gov
The organization and identification of such BGCs are foundational for understanding and manipulating the production of complex natural products. For instance, the amicetin BGC from Streptomyces vinaceusdrappus was identified on a 37-kb DNA region containing 21 putative genes responsible for the skeleton formation, disaccharide biosynthesis, regulation, and transport. nih.gov
Engineered Biosynthesis Approaches for Amiclenomycin and Related Compounds
The identification of the amiclenomycin/stravidin biosynthetic gene cluster provides a powerful toolkit for engineered biosynthesis. By manipulating the genes within this cluster, it is possible to create novel derivatives of amiclenomycin. Heterologous expression, a common technique in metabolic engineering, involves transferring the entire BGC into a well-characterized host organism, such as Streptomyces lividans, to produce the compound or its intermediates. nih.gov This approach was successfully used for the amicetin BGC, resulting in the production of amicetin and its analogues in a new host. nih.gov
Engineering efforts can also focus on modifying individual enzymatic steps. For example, the N-acetyltransferases (svnG and svnM) could be knocked out or replaced to produce amiclenomycin peptides with different modifications. nih.gov Similarly, the enzymes responsible for attaching the peptide chain could be altered to incorporate different amino acids, leading to a diverse library of stravidin analogues.
Beyond direct genetic manipulation of the BGC, the structural and mechanistic understanding of amiclenomycin's target, BioA, has inspired the design and chemical synthesis of new inhibitors. acs.org Researchers have created analogues with different chemical warheads, such as an allylic amine, to improve chemical stability while attempting to retain the mechanism-based inhibition of the BioA enzyme. acs.org While not strictly biosynthetic engineering, this approach complements genetic strategies by exploring novel chemical scaffolds inspired by the natural product. The ultimate goal of these engineering efforts is to generate new antibiotic candidates with improved properties. beilstein-journals.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Amiclenomycin (Acm) | |
| N'-acetyl-amiclenomycin | |
| Stravidin S2 / S3 | |
| Amicetin | |
| Biotin | |
| Desthiobiotin (DTB) | |
| Chorismic acid | |
| p-aminophenylalanine | |
| Pimeloyl-CoA | |
| L-alanine | |
| 7-keto-8-aminopelargonic acid (KAPA) | |
| 7,8-diaminopelargonic acid (DAPA) | |
| Pyridoxal-5'-phosphate (PLP) |
Molecular and Cellular Mechanisms of Action of Amiclenomycin and Its Derivatives
Identification and Characterization of Molecular Targets: Focus on Diaminopelargonic Acid Synthase (BioA)
The primary molecular target of amiclenomycin (B1667051) has been unequivocally identified as 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene. researchgate.netscispace.com This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent transaminase that catalyzes the second step in the biotin (B1667282) biosynthesis pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). scispace.comnih.govnih.gov
The identification of BioA as the target was confirmed through several lines of evidence. Phenotypic screening initially revealed amiclenomycin as a potent and specific agent against Mycobacterium tuberculosis. scispace.com Subsequent genetic and biochemical studies demonstrated that the antibiotic's activity could be reversed by supplementing the growth medium with biotin or DAPA, but not with KAPA, the substrate of BioA. nih.govnih.gov This chemical complementation strongly indicated that amiclenomycin specifically blocks the enzymatic step catalyzed by BioA. nih.gov Furthermore, experiments using a regulated gene expression system in M. tuberculosis confirmed that the bioA gene is essential for the bacterium's survival and persistence during infection, solidifying its status as a promising therapeutic target. scispace.complos.org
Detailed Enzymatic Inhibition Kinetics and Mechanism-Based Inactivation by Amiclenomycin
Amiclenomycin is a mechanism-based inhibitor, also known as a suicide substrate, of BioA. researchgate.netdovepress.comnih.gov This means it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. nih.govresearchgate.net The inhibition is stereoselective, with the cis-isomer of amiclenomycin being a much more potent inhibitor than the trans-isomer. researchgate.netnih.govnih.gov
The inactivation process involves the formation of a stable, aromatic adduct between amiclenomycin and the PLP cofactor within the enzyme's active site. nih.govresearchgate.netresearchgate.net The reaction proceeds through several steps:
Formation of an external aldimine between the amino group of amiclenomycin and the enzyme-bound PLP. nih.gov
Aromatization of the inhibitor's cyclohexadiene ring. nih.govnih.gov This is thought to be initiated by proton abstraction from the ring, possibly by a nearby lysine (B10760008) residue (Lys274 in E. coli). nih.gov
This aromatization leads to a stable ketimine intermediate which, instead of hydrolyzing, remains tightly bound, effectively sequestering the PLP cofactor and rendering the enzyme inactive. nih.govresearchgate.net
Kinetic studies have quantified the efficiency of this inactivation. For E. coli BioA, amiclenomycin exhibits a dissociation constant (KI) of 2 µM and a maximal rate of inactivation (kinact) of 0.4 min-1. researchgate.netresearchgate.net For the M. tuberculosis enzyme, the Ki was determined to be 12 µM with a kinact of 0.35 min-1. nih.govresearchgate.net The partition ratio—the number of turnover events per inactivation event—for amiclenomycin is approximately 1, making it a highly efficient inactivator. nih.govresearchgate.net
| Enzyme Source | Inhibitor | KI / Ki (µM) | kinact (min-1) | Partition Ratio |
| Escherichia coli DAPA AT | Amiclenomycin (cis) | 2 researchgate.netresearchgate.net | 0.4 researchgate.netresearchgate.net | ~1.0 researchgate.net |
| Mycobacterium tuberculosis DAPA AT | Amiclenomycin (cis) | 12 nih.govresearchgate.net | 0.35 nih.govresearchgate.net | 1.0 nih.gov |
| Mycobacterium tuberculosis DAPA AT | Compound 1* | 20 nih.gov | 0.56 nih.gov | 1.1 nih.gov |
*Compound 1 is 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol, an analogue of amiclenomycin. nih.gov
Structural Biology of Amiclenomycin-Target Interactions via Co-crystal Structures and Computational Modeling
The molecular interactions between amiclenomycin and BioA have been elucidated through X-ray crystallography and computational modeling. The crystal structure of E. coli BioA in complex with amiclenomycin confirmed the mechanism of inhibition. nih.gov The structure, resolved at 1.8 Å, shows that the internal aldimine linkage between the PLP cofactor and the catalytic lysine (Lys-274) is broken. nih.gov Instead, a new covalent bond is formed between the C4' atom of the PLP and the amino nitrogen of amiclenomycin. nih.gov
Crucially, the electron density map indicates that the cyclohexadiene ring of the bound amiclenomycin has become aromatic, consistent with the proposed mechanism-based inactivation. researchgate.netnih.gov The carboxyl group of the inhibitor forms a salt bridge with the conserved residue Arg-391, anchoring it within the active site. nih.gov Modeling studies suggest that the much lower reactivity of the trans-isomer is due to steric hindrance within the active site, which prevents it from adopting the correct orientation for efficient reaction. nih.gov Computational docking experiments have further validated these interactions, showing that amiclenomycin's binding energy is significant and that it interacts with key residues such as Tyr25, Trp64, and Phe402. dovepress.com
Downstream Biological Pathways Modulated by Amiclenomycin Activity in Target Organisms
Inhibition of BioA by amiclenomycin directly disrupts the biotin biosynthesis pathway. researchgate.netnih.gov Biotin is an essential cofactor for carboxylase enzymes, which are critical for fundamental metabolic processes. asm.orgnih.gov In M. tuberculosis, this includes at least three non-redundant acyl-CoA carboxylases (ACCs) involved in the synthesis of the unique lipids that constitute the mycobacterial cell wall. nih.gov
By blocking DAPA production, amiclenomycin prevents the synthesis of biotin. plos.org This leads to a deficiency of biotinylated proteins, which in turn cripples fatty acid synthesis and other vital metabolic functions. plos.orgresearchgate.net The consequence for the bacterium is a cessation of growth and, ultimately, cell death, particularly in biotin-depleted environments. plos.org The dependence of mycobacteria on de novo biotin synthesis, as they lack transporters to scavenge it from the host, makes this pathway an especially vulnerable target. researchgate.netasm.org Disruption of the bioA gene has been shown to impair the survival of Mycobacterium smegmatis in stationary phase and is critical for M. tuberculosis to establish and maintain an infection. researchgate.netasm.org
Cellular Uptake and Intracellular Fate of Amiclenomycin and its Peptide Derivatives (e.g., "illicit transport concept")
While amiclenomycin itself is the active "warhead" that inhibits BioA, its own transport into bacterial cells can be inefficient. nih.gov To overcome this, nature has produced amiclenomycin-peptide conjugates, such as N-methyl-valyl-amiclenomycin. nih.govnih.gov These peptide derivatives employ an "illicit transport" or "Trojan horse" strategy to gain entry into the cell. nih.govnih.gov
They are recognized and actively transported into the cytoplasm by bacterial peptide permeases, which are normally used to import small peptides as nutrients. nih.gov Once inside the cell, peptidases cleave the peptide bond, releasing the free amiclenomycin warhead. nih.gov This liberated amiclenomycin is then free to find and inactivate its target, BioA. This strategy effectively bypasses the cell's outer defenses by disguising the antibiotic as a food source, leading to potent antimicrobial activity against Gram-negative bacteria that would otherwise be impervious to the free amiclenomycin. nih.gov
Antimutagenic Mechanisms of this compound in Prokaryotic Systems
Beyond its role as an antibiotic, this compound (also referred to as BA-2) has been identified as a novel antimutagenic agent in prokaryotic systems like Escherichia coli. nih.gov Its mechanism is distinct from its antibiotic action and is not related to biotin synthesis. Instead, it acts by inhibiting the induction of the error-prone SOS DNA repair system. nih.govresearchgate.net
The SOS response is a global response to DNA damage in bacteria that, while promoting survival, is a major source of mutations. This compound was found to strongly suppress mutations induced by DNA damaging agents like UV radiation, 4-nitroquinoline (B1605747) N-oxide (4-NQO), and furylfuramide (B1674289) (AF-2). nih.gov This antimutagenic effect was achieved without affecting cell viability. nih.gov Mechanistic studies using a sulA::lacZ fusion gene—a reporter for SOS induction—demonstrated that the compound significantly inhibits the expression of SOS genes. nih.gov Therefore, the antimutagenic activity of this compound is attributed to its ability to suppress the induction of inducible, error-prone DNA repair pathways. nih.gov The core 4-amino-2,5-cyclohexadiene structural unit is believed to be essential for this antimutagenic activity. nih.gov
Structure Activity Relationship Sar Studies of Amiclenomycin and Its Analogs
Design Principles for Amiclenomycin (B1667051) Analogs based on Target Interaction
Amiclenomycin exerts its antibiotic effect by targeting a key enzyme in the biotin (B1667282) biosynthesis pathway: 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA. researchgate.netingentaconnect.com This enzyme is dependent on a pyridoxal-5'-phosphate (PLP) cofactor to catalyze the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). ingentaconnect.com The design of amiclenomycin analogs is fundamentally based on mimicking and exploiting the mechanism of this enzymatic inhibition.
Key principles for analog design derived from amiclenomycin's interaction with the BioA active site include:
Mechanism-Based Inhibition: Amiclenomycin is a mechanism-based inhibitor, or "suicide substrate." researchgate.net It enters the active site and undergoes part of the normal catalytic cycle, which converts it into a reactive intermediate. This intermediate then irreversibly inactivates the enzyme. researchgate.net Analogs must retain the chemical features that allow for this bioactivation.
Covalent Adduct Formation: The inactivation process involves the formation of a stable, aromatic adduct between the amiclenomycin molecule and the PLP cofactor. researchgate.netnih.gov This breaks the original internal aldimine bond between PLP and the catalytic lysine (B10760008) residue (Lys-274) of the enzyme, rendering it inactive. nih.gov The design of effective analogs must therefore preserve the aminocyclohexadiene moiety responsible for this reaction. researchgate.net
Active Site Anchoring: X-ray crystallography has revealed that the carboxyl group on the amino acid side chain of amiclenomycin forms a crucial salt bridge with a conserved arginine residue (Arg-391) in the substrate-binding pocket. nih.gov This interaction anchors the inhibitor in the correct orientation for the inactivation reaction to occur. Therefore, maintaining a carboxyl group or a functional bioisostere at this position is a critical design principle.
Stereochemical Specificity: The enzyme's active site is highly stereoselective. Analogs must conform to the specific three-dimensional space of the binding pocket to be effective. As discussed in section 5.3, only the cis configuration of amiclenomycin is a potent inhibitor. nih.gov
Based on these principles, the rational design of novel analogs focuses on creating molecules that are recognized by the BioA enzyme, successfully form the inhibitory PLP adduct, and maintain the key anchoring interactions, while potentially modifying other parts of the structure to improve properties like chemical stability or cellular uptake.
Quantitative Structure-Activity Relationship (QSAR) Modeling of N-methyl-valyl-amiclenomycin and Other Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is pivotal in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. nih.gov
A typical QSAR study involves several key steps:
Data Set Preparation: A collection of molecules with known biological activities (e.g., inhibitory concentrations) is assembled.
Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each molecule. These can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., partial charges), and sterics (e.g., molecular volume).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed biological activity. nih.gov
Validation: The model's predictive power and robustness are rigorously tested using statistical validation techniques to ensure it can accurately forecast the activity of new, untested compounds.
In the context of amiclenomycin derivatives, a QSAR model could be invaluable. By analyzing a series of analogs with varying substituents, a model could identify the key structural features that enhance inhibitory potency against BioA. For instance, it could quantify the ideal hydrophobicity or electronic distribution of the side chain attached to the amiclenomycin core. Such a model would accelerate the design of new derivatives, including complex structures like this compound, by predicting their potential efficacy before their synthesis.
However, a review of publicly available scientific literature indicates that specific QSAR studies focusing on this compound or other amiclenomycin derivatives have not been reported. The development of such models would be a logical next step in the optimization of this class of antibiotics.
Impact of Stereochemical Configurations (e.g., cis vs. trans isomers) on Biological Activity
The stereochemistry of amiclenomycin is a critical determinant of its biological activity. The natural product was unequivocally identified as the cis isomer, where the substituents on the cyclohexadiene ring are on the same side. This specific spatial arrangement is crucial for its potent inhibitory effect on the BioA enzyme. nih.gov
Research has demonstrated that the enzyme's active site is highly stereoselective. nih.gov The cis-amiclenomycin isomer is a potent inactivator of the enzyme, whereas the trans isomer is significantly less reactive. researchgate.netnih.gov Kinetic studies of the inhibition of E. coli BioA by cis-amiclenomycin determined it to be a time-dependent, irreversible inhibitor with an inhibition constant (KI) of 2 µM and a maximal rate of inactivation (kinact) of 0.4 min-1. researchgate.net
Molecular modeling based on crystal structures provides a clear explanation for this difference in activity. The binding pocket of the BioA enzyme is sterically constrained. The cis isomer fits snugly into the active site, allowing its amino group to approach the PLP cofactor for the covalent reaction and its carboxyl tail to form the key salt bridge with Arg-391. nih.gov In contrast, the trans isomer is predicted to cause significant steric hindrance within the active site, preventing it from achieving the proper orientation required for efficient inactivation. nih.gov This lack of a productive binding conformation explains its observed weak potency.
The profound impact of stereoisomerism underscores that the precise three-dimensional structure of the inhibitor is as important as its chemical composition for effective target engagement.
Table 1: Comparison of Biological Activity of Amiclenomycin Stereoisomers against BioA Enzyme
| Isomer | Relative Configuration | Biological Activity | Kinetic Parameters (for cis-isomer) | Rationale for Activity |
|---|---|---|---|---|
| cis-Amiclenomycin | Substituents on the same side of the ring | Potent, irreversible inhibitor | KI : 2 µMkinact : 0.4 min-1 researchgate.net | Correct fit in the active site allows for covalent adduct formation nih.gov |
Correlation of Specific Structural Modifications (e.g., N-methyl, valyl group) with Observed Biological Potency and Selectivity
While extensive research has been conducted on the core amiclenomycin scaffold and its stereochemistry, specific data on the biological potency and selectivity of the this compound derivative is not available in the peer-reviewed literature. Therefore, the potential impact of these specific modifications can be analyzed from a theoretical medicinal chemistry perspective.
N-methylation: The introduction of a methyl group onto a nitrogen atom (N-methylation) can have several profound effects on a molecule's properties. In the context of an amino acid or peptide-like structure, methylation of an amide nitrogen prevents it from acting as a hydrogen bond donor. This can disrupt or alter interactions with a biological target. Furthermore, N-methylation can introduce steric bulk and increase the lipophilicity of the molecule, which may affect its solubility, cell membrane permeability, and binding affinity. It can also lock the molecule into a specific conformation, which could be either beneficial or detrimental to its activity, depending on the requirements of the target's binding site.
Valyl Group: The valyl group is the side chain of the amino acid valine. Attaching a valine residue, likely via an amide bond to the core amiclenomycin structure, would introduce a moderately sized, hydrophobic, and branched alkyl group (an isopropyl group). This modification would significantly increase the steric bulk and lipophilicity of the analog compared to the parent amiclenomycin. The potential consequences include:
Potency: The bulky, hydrophobic valyl group could form favorable van der Waals or hydrophobic interactions with a corresponding pocket in the BioA active site, potentially increasing binding affinity and potency. Conversely, if the pocket is too small, the valyl group could introduce steric clash, reducing or abolishing activity.
Selectivity: The specific nature of the side chain can influence selectivity for the target enzyme over other enzymes. A modification that is uniquely accommodated by the BioA active site could lead to a more selective inhibitor.
Pharmacokinetic Properties: Increased lipophilicity from the valyl group could enhance the molecule's ability to cross bacterial cell walls, potentially leading to improved whole-cell activity.
Without experimental data, the combined effect of N-methylation and the addition of a valyl group on amiclenomycin's activity remains speculative. A synthesized this compound analog would require rigorous biological evaluation to determine if these modifications lead to a more potent and selective inhibitor of biotin biosynthesis.
Preclinical Pharmacological Investigations and Biological Activities in Research Models
In Vitro Efficacy Studies in Bacterial and Cellular Models
The in vitro biological activities of amiclenomycin (B1667051) and its derivatives, particularly N-methyl-valyl-amiclenomycin, have been explored in various bacterial and cellular models, revealing specific mechanisms of action against key biological pathways.
Antitubercular Activity:
Amiclenomycin demonstrates specific and potent in vitro activity against mycobacteria, including Mycobacterium tuberculosis. nih.govasm.org Its mechanism of action is the targeted inhibition of the biotin (B1667282) biosynthesis pathway, which is essential for the bacteria but absent in humans. nih.govasm.org The antibiotic is a mechanism-based inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an enzyme that catalyzes a critical step in this pathway. nih.govresearchgate.net Amiclenomycin works by forming a covalent aromatic adduct with the enzyme's pyridoxal-5'-phosphate (PLP) cofactor, leading to irreversible inactivation. scispace.comresearchgate.net Studies have confirmed that the cis-isomer of amiclenomycin is the biologically active form. nih.govresearchgate.net
The antitubercular effect of amiclenomycin can be reversed by the addition of biotin, desthiobiotin (DTB), or 7,8-diaminopelargonic acid (DAPA) to the culture medium, but not by the precursor 7-keto-8-aminopelargonic acid (KAPA). nih.gov This provides strong evidence that the compound specifically targets the transamination step from KAPA to DAPA catalyzed by BioA. nih.govnih.gov
While amiclenomycin itself has challenges with cellular uptake in some bacteria, peptide derivatives were developed to overcome this. nih.gov Compounds like this compound are recognized by bacterial peptide transport systems (permeases) and are actively transported into the cell. nih.gov Once inside, cellular peptidases cleave the peptide bond, releasing the active amiclenomycin warhead to inhibit its target. nih.gov These amiclenomycin-peptides show antimicrobial activity against Gram-negative bacteria in minimal medium, an effect that is also reversible by biotin. nih.gov
| Compound | Target Organism | Target Enzyme | Reported In Vitro Activity |
|---|---|---|---|
| Amiclenomycin | Mycobacterium tuberculosis | BioA (7,8-diaminopelargonic acid synthase) | Exhibits selective antitubercular activity; MIC reported as 3.1 µg/ml for a derivative. researchgate.netscispace.com |
| This compound | Gram-negative bacteria (e.g., E. coli) | BioA (after cleavage) | Active on minimal medium; functions as a prodrug. nih.gov |
| Amiclenomycin | Brevibacterium divaricatum | KAPA-DAPA aminotransferase | Strong inhibitor of the target enzyme. nih.gov |
Antimutagenicity in Escherichia coli:
This compound, also identified as BA-2 in certain studies, was isolated as a novel antimutagenic agent from the metabolites of a Streptomyces species. nih.gov Research in Escherichia coli models demonstrated its ability to counteract mutations induced by various mutagens.
The compound was found to be active against UV-induced mutagenesis in the E. coli WP2 strain. nih.gov Furthermore, it effectively suppressed mutations caused by chemical mutagens such as 4-nitroquinoline (B1605747) N-oxide (4-NQO) and furylfuramide (B1674289) (AF-2) in the E. coli WP2s (uvrA) strain, without impacting cellular viability. nih.govjst.go.jpjst.go.jp
The proposed mechanism for this antimutagenic effect is the inhibition of the inducible, error-prone SOS repair system in the bacteria. nih.gov This was confirmed by observing that this compound strongly inhibited the UV-induction of SOS response functions, as monitored by the expression of a sulA::lacZ fusion gene. nih.gov The structural integrity of the 4-amino-2,5-cyclohexadiene moiety of the molecule is considered essential for this antimutagenic activity. nih.gov
In Vivo Studies in Relevant Non-Human Models for Mechanistic Insights and Compound Behavior
Despite promising in vitro efficacy, in vivo studies of amiclenomycin in non-human models have yielded complex results that have been crucial for understanding both the compound's behavior and the validity of its target.
Early studies in mouse models of tuberculosis found that amiclenomycin did not exhibit a therapeutic effect against M. tuberculosis infections. nih.govplos.org This initial failure was interpreted as evidence that M. tuberculosis might not rely on its own biotin synthesis during an infection, but could instead scavenge the necessary biotin directly from the host environment. plos.org
However, subsequent research using advanced genetic models has challenged this interpretation. Studies with M. tuberculosis strains containing a deleted (ΔbioA) or conditionally repressed BioA gene revealed that de novo biotin synthesis is, in fact, essential for the bacterium to both establish an acute infection and maintain a persistent, chronic infection in murine models. plos.org These findings validated that the biotin synthesis pathway is a critical in vivo target for antitubercular therapy. asm.orgplos.org
The discrepancy between the target's validity and the drug's in vivo failure strongly suggests that the lack of efficacy was due to the properties of the compound itself, rather than the irrelevance of its target. researchgate.netmdpi.com Factors such as poor chemical stability and unfavorable pharmacokinetic properties are believed to be the primary reasons for amiclenomycin's inactivity in animal models. frontiersin.org The development of peptide derivatives like this compound represents a rational attempt to improve compound behavior by enhancing its uptake into bacterial cells, a key mechanistic hurdle identified in preclinical models. nih.gov
Pharmacokinetic Profiling of Amiclenomycin and its Derivatives in Preclinical Systems
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. For amiclenomycin and its derivatives, preclinical investigations have been shaped by the compound's inherent physicochemical properties.
Detailed ADME studies for amiclenomycin are limited, largely because the compound's development was hindered at an early stage due to significant liabilities. umn.edu The primary challenges identified are its poor chemical stability and its highly polar nature, which generally correlate with poor oral absorption and limited distribution into tissues. researchgate.netfrontiersin.org
The creation of amiclenomycin-peptides, such as this compound, was a direct strategy to improve the compound's pharmacokinetic properties, specifically its absorption into bacterial cells. nih.gov This approach uses a "Trojan horse" or "illicit transport" mechanism. nih.gov
Absorption: Amiclenomycin itself is poorly transported into certain bacterial cells. nih.gov The peptide derivatives, however, are recognized and transported by bacterial peptide permeases, thus enhancing cellular uptake. nih.gov
Distribution: While systemic distribution data is scarce, the goal of the peptide derivatives is to achieve effective concentrations within the bacterial cell.
Metabolism: The metabolism of this compound in the target bacterial cell is a crucial activation step. Intracellular peptidases cleave the valine residue, releasing the active amiclenomycin molecule. nih.gov
Excretion: Specific excretion pathways have not been detailed in the available research.
The focus in preclinical research has been less on traditional, systemic PK profiling and more on understanding the barriers to efficacy (poor stability, polarity) and designing derivatives to overcome them at the target site. umn.edu
Chemical Stability and Degradation Pathways of this compound and Amiclenomycin in Biological Environments
The chemical stability of the amiclenomycin scaffold is a defining characteristic that influences its biological activity and therapeutic potential.
The primary pathway for the degradation of amiclenomycin is spontaneous aromatization of its cyclohexadiene ring. nih.govscispace.com This inherent chemical instability is a significant liability, contributing to its failure in in vivo models and making it a challenging candidate for drug development. nih.govresearchgate.net In addition to spontaneous degradation, the molecule's structure is susceptible to other changes; for instance, deamination of the 4-amino-2,5-cyclohexadiene group upon heating has been shown to result in a complete loss of its antimutagenic activity, highlighting the chemical fragility of the active structure. nih.gov
Interestingly, the mechanism of action of amiclenomycin at its target site, the BioA enzyme, also involves a chemical transformation. The inhibitor undergoes a mechanism-based inactivation process where it forms a covalent bond with the PLP cofactor, a reaction that proceeds via aromatization of the amiclenomycin molecule itself within the enzyme's active site. scispace.comresearchgate.net This represents a controlled, enzyme-catalyzed degradation pathway that leads to the inactivation of the target.
For the prodrug this compound, a key transformation in the biological environment is its activation. In target bacteria, the compound is designed to be cleaved by endogenous peptidases. nih.gov This process breaks the amide bond between the N-methyl-valyl group and the amiclenomycin core, releasing the active antibiotic inside the cell. This cleavage can be considered a specific, biologically-mediated degradation of the parent prodrug to yield the active component. nih.gov
Advanced Research Methodologies Applied to N Methyl Valyl Amiclenomycin Studies
Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Target Validation and Pathway Elucidation
Omics technologies provide a system-wide view of the molecular changes within an organism in response to a compound, making them invaluable for validating drug targets and understanding their broader biological impact. revespcardiol.orgcreative-proteomics.com In the context of amiclenomycin (B1667051) and its derivatives, proteomics and metabolomics can confirm the compound's mechanism of action and uncover downstream effects of target inhibition.
Detailed Research Findings: The primary target of amiclenomycin is 7,8-diaminopelargonic acid aminotransferase (BioA), a key enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis. nih.govresearchgate.net While specific proteomics or metabolomics studies on N-methyl-valyl-amiclenomycin are not detailed in the available literature, the application of these technologies to antibiotic research follows a clear logic. A proteomics approach would involve comparing the protein expression profiles of bacteria treated with the compound to untreated controls. A significant downregulation of proteins involved in biotin synthesis or an upregulation of stress-response proteins would provide strong evidence for the on-target activity of the compound.
Metabolomics provides a snapshot of the small-molecule metabolites in a cell. creative-proteomics.com Treating bacteria with an amiclenomycin derivative would be expected to cause a build-up of the substrate for the BioA enzyme, 7-keto-8-aminopelargonic acid (KAPA), and a depletion of its product, 7,8-diaminopelargonic acid (DAPA), and subsequent metabolites in the biotin pathway. nih.gov This metabolic signature serves as direct confirmation of the enzyme's inhibition in a cellular context. creative-proteomics.com Such studies are crucial for validating that the compound effectively engages its target within the complex environment of a living cell. umn.edu
| Omics Technology | Application to Amiclenomycin Derivatives | Expected Outcome | Key Target/Pathway |
|---|---|---|---|
| Proteomics | Quantitative analysis of cellular protein levels after compound treatment. | Identification of proteins with altered expression, confirming target engagement and revealing off-target effects. | BioA and Biotin Biosynthesis Pathway |
| Metabolomics | Quantitative analysis of cellular metabolites after compound treatment. | Detection of substrate accumulation (KAPA) and product depletion (DAPA), confirming enzymatic inhibition. nih.gov | Biotin Biosynthesis Pathway |
Advanced Spectroscopic and Imaging Techniques for Compound Localization and Molecular Interaction Studies
Understanding how a compound interacts with its target at an atomic level is fundamental for rational drug design. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been instrumental in studying amiclenomycin.
Detailed Research Findings: Initial studies were clarified using ¹H NMR spectroscopy, which unequivocally established that the cis configuration of the amiclenomycin ring is the biologically active form, contrary to what was originally proposed. researchgate.net The trans isomer is significantly less reactive. researchgate.net
X-ray crystallography has provided high-resolution insights into the inhibitory mechanism. The crystal structure of the BioA holoenzyme in complex with amiclenomycin was resolved at 1.8 Å. researchgate.net This revealed that amiclenomycin acts as a mechanism-based inhibitor, forming a covalent aromatic adduct with the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site. researchgate.netresearchgate.net This irreversible modification of the PLP cofactor effectively inactivates the enzyme. nih.gov These detailed structural views allow researchers to design new derivatives, such as this compound, with potentially improved binding affinity or stability.
| Technique | Research Finding for Amiclenomycin | Significance |
|---|---|---|
| ¹H NMR Spectroscopy | Determined the active stereoisomer to be the cis configuration. researchgate.net | Essential for guiding chemical synthesis toward the biologically relevant molecule. |
| X-ray Crystallography | Revealed the formation of a covalent adduct between amiclenomycin and the PLP cofactor in the BioA active site. researchgate.net | Provided a precise understanding of the inhibition mechanism, enabling structure-based drug design. |
| Mass Spectrometry | Confirmed the structure of the aromatic adduct formed between the inhibitor and PLP. researchgate.net | Validated the chemical transformation that occurs during enzyme inactivation. |
High-Throughput Screening Methodologies for the Discovery and Optimization of Amiclenomycin Derivatives
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify new inhibitors or to find derivatives with improved properties. nih.gov For amiclenomycin, the goals of such screening efforts are often to enhance potency and overcome the compound's inherent chemical instability. nih.govresearchgate.net
Detailed Research Findings: Both HTS and fragment-based drug discovery (FBDD) campaigns have been employed to identify new inhibitors of the BioA enzyme. cambridge.org In one such screen, a library of 1000 fragments was tested against BioA using a thermal shift assay, which measures changes in protein stability upon ligand binding. cambridge.org This led to the identification of several initial hits that were further validated and characterized using techniques like surface plasmon resonance (SPR) and crystallography. cambridge.org
While amiclenomycin itself shows good antimycobacterial activity, its low stability has prevented its development as a drug. researchgate.net HTS campaigns are therefore critical for screening libraries of amiclenomycin analogues or other chemical scaffolds to find compounds that retain inhibitory activity against BioA but possess more favorable drug-like properties, such as improved stability and better pharmacokinetics. researchgate.netcambridge.org For instance, structure-based virtual screening has been used to assess large chemical libraries against the BioA active site, leading to the experimental validation of novel hit compounds. researchgate.net
| Screening Method | Application | Example Finding | Goal |
|---|---|---|---|
| High-Throughput Screening (HTS) | Testing large compound libraries for inhibition of BioA. nih.gov | Identification of novel chemical scaffolds with anti-tubercular activity. researchgate.net | Discover new, potent, and stable BioA inhibitors. |
| Fragment-Based Drug Discovery (FBDD) | Screening smaller "fragment" libraries to find molecules that bind to the target. cambridge.org | Identified fragments that bind to a pocket adjacent to the PLP co-factor in BioA. cambridge.org | Build potent inhibitors from smaller, efficient-binding fragments. |
| In Silico Virtual Screening | Computational docking of virtual chemical libraries into the BioA active site. researchgate.net | Identified five compounds with more favorable predicted binding energies than amiclenomycin. researchgate.net | Prioritize compounds for experimental testing, reducing time and cost. |
Genetic Engineering and Molecular Biology Tools (e.g., CRISPR-Cas9) in Biosynthesis Research and Target Manipulation
Modern genetic engineering tools are revolutionizing the study of natural products and their targets. Technologies like CRISPR-Cas9 allow for precise manipulation of an organism's genome to investigate gene function. nih.govnih.gov
Detailed Research Findings: In the context of amiclenomycin, genetic tools are applied in two primary areas: target validation and biosynthesis research. For target validation, regulated gene expression systems have been used in M. tuberculosis. plos.orgnih.gov By creating a conditional knockdown mutant where the expression of the bioA gene can be turned down, researchers have demonstrated that the bacterium becomes hypersensitive to inhibitors of biotin synthesis. umn.eduplos.org These experiments confirm that BioA is indeed the essential target and that its inhibition is the cause of the compound's antibacterial effect. plos.org
On the biosynthesis front, the genes responsible for producing natural products are typically clustered together in a biosynthetic gene cluster (BGC). thieme-connect.com While the specific BGC for this compound is not detailed, genetic tools like CRISPR-Cas9 are now routinely used to activate, delete, or modify BGCs to understand how natural products are made or to engineer the producing organism to create novel derivatives. mdpi.comfrontiersin.org For example, knocking out specific genes in the BGC and analyzing the resulting metabolites can reveal the function of individual enzymes in the assembly line. oup.com This knowledge can then be used to rationally engineer the pathway to produce new and potentially improved amiclenomycin analogues. thieme-connect.com
| Tool/Technique | Application Area | Specific Use Case | Outcome |
|---|---|---|---|
| Regulated Gene Expression (e.g., Tet-OFF/ON) | Target Validation | Create conditional knockdown mutants of the bioA gene in M. tuberculosis. plos.orgnih.gov | Confirmed that reduced BioA expression leads to bacterial death, validating it as an essential drug target. plos.org |
| CRISPR-Cas9 Genome Editing | Biosynthesis Research | Precise deletion or modification of genes within the amiclenomycin BGC. thieme-connect.comfrontiersin.org | Elucidation of enzyme function within the biosynthetic pathway. |
| BGC Activation/Refactoring | Natural Product Discovery | Activate silent or cryptic BGCs to produce novel compounds. mdpi.com | Potential discovery of new amiclenomycin derivatives with different properties. |
Future Research Directions and Unaddressed Challenges for N Methyl Valyl Amiclenomycin
Elucidating Novel Biological Activities and Unexplored Therapeutic Niches beyond Known Mechanisms
The primary mechanism of amiclenomycin (B1667051) is the inhibition of biotin (B1667282) biosynthesis, which confers specific activity against mycobacteria in vitro. nih.gov The cis-isomer of amiclenomycin is a potent inhibitor of diaminopelargonic acid synthase, a pyridoxal-phosphate-dependent enzyme. nih.gov This action is reversed by biotin, desthiobiotin, and 7,8-diaminopelargonic acid (DAPA). nih.gov While this is the established mode of action, the broader biological activity spectrum of N-methyl-valyl-amiclenomycin and other derivatives remains largely uncharted territory.
Future research should focus on:
Screening against Diverse Pathogens: A systematic evaluation of this compound against a wide array of bacterial and fungal pathogens is necessary to identify potential new therapeutic applications beyond mycobacterial infections.
Exploring Non-infectious Disease Contexts: Given that biotin metabolism is crucial in various biological processes, investigating the effects of this compound in the context of metabolic disorders or cancer could reveal unexpected therapeutic opportunities.
Identifying Off-Target Effects: A thorough investigation of potential off-target interactions of this compound is crucial for a comprehensive understanding of its pharmacological profile and for anticipating potential toxicities.
Overcoming Chemical Instability Challenges and Enhancing Biopharmaceutical Properties of Amiclenomycin and its Derivatives
Key challenges to be addressed include:
Characterizing Degradation Pathways: A detailed study of the degradation pathways of this compound under various physiological conditions is essential for developing stable formulations.
Improving Drug-like Properties: Enhancing the solubility, permeability, and metabolic stability of this compound through medicinal chemistry approaches will be critical for improving its oral bioavailability and in vivo efficacy. The integration of drug-like properties early in the discovery process can significantly increase the chances of success.
Developing Prodrug Strategies: The design of prodrugs of this compound could be a viable strategy to mask the unstable moieties of the molecule, thereby improving its stability and pharmacokinetic profile.
Developing More Efficient and Scalable Synthetic Routes for Complex Amiclenomycin Analogs
The total synthesis of amiclenomycin has been achieved, confirming that the natural product is the cis isomer. nih.gov The synthesis involved the construction of the cyclohexadienyl ring followed by the introduction of the L-alpha-amino acid functionality. nih.gov However, for the therapeutic development of this compound and a diverse library of analogs, more efficient and scalable synthetic strategies are imperative.
Future synthetic efforts should aim for:
Asymmetric Synthesis: The use of modern asymmetric synthesis techniques will be crucial for the stereoselective synthesis of the desired isomers of amiclenomycin derivatives, as the biological activity is highly dependent on the stereochemistry. nih.gov
Combinatorial Chemistry: The application of combinatorial chemistry approaches would enable the rapid generation of a library of amiclenomycin analogs with diverse substitutions, facilitating the exploration of structure-activity relationships.
Strategic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The crystal structure of the complex between the holoenzyme of diaminopelargonic acid synthase and amiclenomycin has been resolved, revealing the formation of a covalent bond between the 4-amino nitrogen of amiclenomycin and the C4' carbon atom of pyridoxal-phosphate. nih.gov This structural information provides a solid foundation for computational studies. The integration of computational and experimental methods has become a cornerstone of modern drug design, accelerating lead identification and optimization. jddhs.com
A synergistic approach for this compound should involve:
Molecular Modeling and Docking: Computational docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and other analogs to the active site of BioA, providing insights into the structural determinants of inhibitory activity. mdpi.commdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM simulations can be used to elucidate the detailed reaction mechanism of BioA inhibition by this compound at the quantum mechanical level.
In Silico Screening: Virtual screening of compound libraries can be utilized to identify novel amiclenomycin analogs with potentially improved potency and selectivity.
Identification of Key Research Gaps in the Amiclenomycin Field and Opportunities for Innovation
The current body of research on amiclenomycin and its derivatives, including this compound, is still in its early stages. Several critical research gaps need to be addressed to unlock the full therapeutic potential of this class of compounds.
Key Research Gaps and Opportunities:
| Research Gap | Opportunity for Innovation |
| Limited understanding of the full biological activity spectrum. | High-throughput screening and phenotypic assays to uncover novel therapeutic applications. |
| Lack of detailed information on chemical stability and biopharmaceutical properties. | Application of advanced formulation technologies and prodrug design to enhance drug-like properties. |
| Absence of highly efficient and scalable synthetic routes for complex analogs. | Development of novel convergent and asymmetric synthetic strategies to facilitate medicinal chemistry efforts. |
| Insufficient integration of computational and experimental studies. | A synergistic approach combining in silico modeling with in vitro and in vivo experiments for a deeper mechanistic understanding and rational drug design. |
| The in vivo efficacy of amiclenomycin has been reported to be limited. nih.gov | Investigation of drug delivery systems and combination therapies to enhance in vivo activity. |
Addressing these research gaps through a multidisciplinary and innovative approach will be essential for the successful translation of this compound and other amiclenomycin derivatives from promising lead compounds into clinically effective therapeutics.
Q & A
Q. What experimental design considerations are critical for synthesizing N-methyl-valyl-amiclenomycin with high purity?
Methodological Answer: Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize by-products. Use spectroscopic techniques (NMR, FT-IR) for real-time monitoring of intermediate stages. Ensure purification via column chromatography with gradient elution, validated by mass spectrometry and HPLC (≥95% purity). Replicate synthesis across independent batches to confirm reproducibility .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine X-ray crystallography for absolute configuration determination with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference data with computational models (DFT or molecular dynamics simulations) to confirm bond angles and torsional stability. Report spectral discrepancies in supplementary materials to aid peer validation .
Q. What statistical frameworks are recommended for analyzing initial bioactivity data of this compound?
Methodological Answer: Apply ANOVA for dose-response assays to identify significant differences between treatment groups. Use Tukey’s HSD post hoc test for pairwise comparisons. For time-dependent studies (e.g., enzyme inhibition kinetics), employ nonlinear regression models (Michaelis-Menten or Hill equations) with 95% confidence intervals. Ensure compliance with NIH guidelines for preclinical data transparency .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer: Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., cell line genetic drift, culture medium composition). Validate findings using isogenic cell lines to isolate genetic factors. Apply machine learning (e.g., random forest classifiers) to rank variables influencing potency. Publish raw datasets and code for community-driven reproducibility checks .
Q. What mechanistic studies are essential to elucidate the target binding dynamics of this compound?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Pair with cryo-EM or molecular docking simulations to map binding pockets. Validate hypotheses via mutagenesis of putative target residues and measure activity shifts. Cross-correlate kinetic data with structural models to infer allosteric effects .
Q. How can researchers design robust assays to assess off-target effects of this compound?
Methodological Answer: Use high-content screening (HCS) with multiplexed fluorescence readouts to monitor secondary pathways. Integrate CRISPR-Cas9 knockouts of primary targets to isolate off-target interactions. Apply cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity. Report false-positive rates and validate findings in orthogonal assays (e.g., SPR vs. enzymatic activity) .
Data Interpretation and Reporting
Q. What strategies mitigate bias in interpreting contradictory pharmacokinetic data for this compound?
Methodological Answer: Adopt blinding protocols during data collection and analysis. Use independent cohorts for discovery and validation phases. Apply Bayesian statistics to quantify prior probability of observed effects. Disclose all exclusion criteria and outlier handling methods in supplementary materials .
Q. How should researchers standardize metadata reporting for this compound studies to enhance cross-study comparability?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, Zenodo). Use controlled vocabularies (e.g., ChEBI identifiers) for compound annotations. Document experimental parameters (e.g., pH, temperature gradients) in machine-readable formats .
Ethical and Reproducibility Considerations
Q. What ethical frameworks apply to preclinical studies involving this compound in animal models?
Methodological Answer: Align with ARRIVE 2.0 guidelines for animal research, including sample size justification and humane endpoints. Obtain approval from institutional animal care committees (IACUC). Report adverse events transparently, even if statistically non-significant, to inform risk-benefit assessments .
Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?
Methodological Answer: Publish step-by-step protocols with video demonstrations (e.g., JoVE). Share validated reagent aliquots via nonprofit repositories (e.g., Addgene). Collaborate with open-science initiatives to crowdsource replication attempts. Use frugal innovation principles (e.g., alternative solvents, repurposed equipment) without compromising data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
